3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride
Overview
Description
“3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1354953-91-5 . It has a molecular weight of 219.66 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-(2,5-difluorobenzyl)azetidine hydrochloride . The InChI Code is 1S/C10H11F2N.ClH/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . It is shipped at normal temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
- Azetidine derivatives have been synthesized through various chemical reactions, demonstrating the versatility of azetidine as a scaffold in organic synthesis. For example, a study describes the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, showcasing methodologies involving methylation, nucleophilic substitution, and basic hydrolysis, highlighting the compound's potential for industrialization due to the mild conditions and high purity of the final product (Zhang Zhi-bao, 2011).
Spectroscopic Properties
- The study on long-chain aza, aziridine, and azetidine fatty esters reveals insights into the spectroscopic properties of azetidine derivatives, emphasizing their characteristic N-H stretching vibration, which could be vital in the structural elucidation and application of similar compounds (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).
Biological Activity
- Azetidine derivatives have also been studied for their biological activities. For instance, azetidine iminosugars synthesized from D-glucose have shown significant inhibitory activity against enzymes like amyloglucosidase, suggesting potential therapeutic applications (Pravin P. Lawande et al., 2015).
Material Science Applications
- The development of self-curable aqueous-based polyurethane dispersion via the ring-opening reaction of azetidine end groups demonstrates the application of azetidine-containing compounds in material science. This study highlights the potential of azetidine derivatives in creating polymeric network structures, offering insights into their use in coatings and adhesives (Shih-Chieh Wang et al., 2006).
properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJUNSAKXRSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354953-91-5 | |
Record name | 3-[(2,5-difluorophenyl)methyl]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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